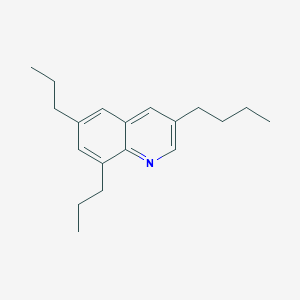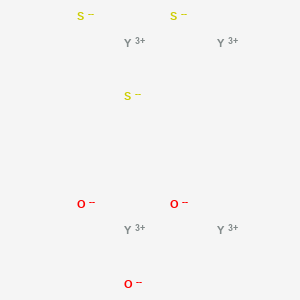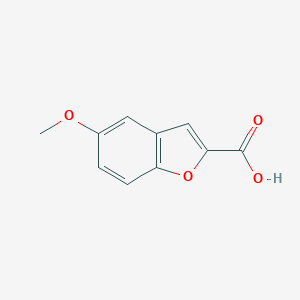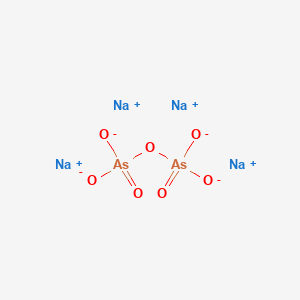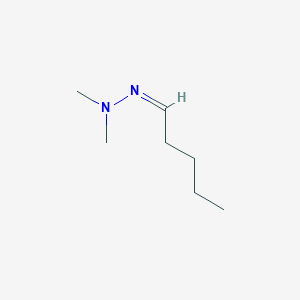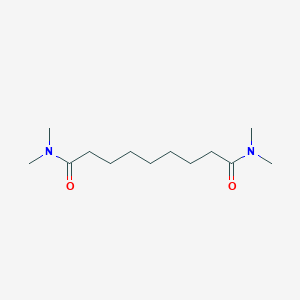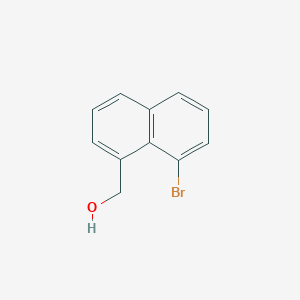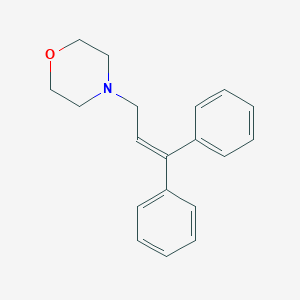
Morpholine, 4-(3,3-diphenylallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(3,3-diphenylallyl)- is a chemical compound that belongs to the family of morpholine derivatives. It is a colorless liquid that is widely used in scientific research applications. The compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of Morpholine, 4-(3,3-diphenylallyl)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes and to have anti-inflammatory properties. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Morpholine, 4-(3,3-diphenylallyl)- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(3,3-diphenylallyl)- has several advantages for lab experiments. It is easy to synthesize and has a well-established synthesis method. The compound is also relatively stable and can be stored for long periods of time. However, the compound has some limitations as well. It is relatively expensive, which may limit its use in some research studies. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret research results.
Orientations Futures
There are several future directions for research on Morpholine, 4-(3,3-diphenylallyl)-. One potential direction is to further investigate its mechanism of action. Understanding how the compound works at a molecular level could help to identify new therapeutic targets. Another potential direction is to explore its potential use in the treatment of inflammatory diseases and cancer. Additionally, the compound could be used as a building block for the synthesis of new materials with unique properties. Overall, there is significant potential for future research on Morpholine, 4-(3,3-diphenylallyl)-.
Méthodes De Synthèse
The synthesis of Morpholine, 4-(3,3-diphenylallyl)- involves the reaction of morpholine with 3,3-diphenylpropenal in the presence of a catalyst. The reaction yields the desired product in good yields. The synthesis method is well-established and has been used in several scientific research studies.
Applications De Recherche Scientifique
Morpholine, 4-(3,3-diphenylallyl)- has been extensively studied for its scientific research applications. It has been used as a building block in the synthesis of various organic compounds. The compound has been studied for its potential use in the development of new drugs and pharmaceuticals. It has also been used in the development of new materials with unique properties.
Propriétés
Numéro CAS |
13150-58-8 |
|---|---|
Nom du produit |
Morpholine, 4-(3,3-diphenylallyl)- |
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(3,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)11-12-20-13-15-21-16-14-20/h1-11H,12-16H2 |
Clé InChI |
JZYCTDYAHWPTHP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
13150-58-8 |
Synonymes |
4-(3,3-diphenylallyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
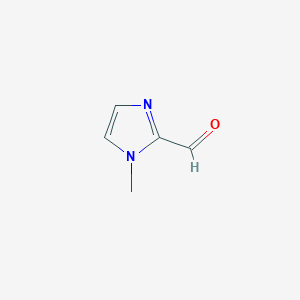
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)

